1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Description
1-[(3-Chlorophenyl)methyl]-4-(thiophene-2-carbonyl)piperazine is a piperazine derivative featuring a 3-chlorophenylmethyl group at the 1-position and a thiophene-2-carbonyl moiety at the 4-position. Synthetically, it is prepared via a multi-step route: methyl α-bromophenylacetic acid and 1-(3-chlorophenyl)piperazin-2-one are synthesized using established methods, followed by their reaction in the presence of potassium carbonate to form an intermediate ester. The methoxy group of the ester is subsequently substituted with amines such as guanidine, thiourea, or hydrazide to yield final derivatives .
Biological evaluations demonstrate that this compound exhibits cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines, with moderate selectivity compared to normal fetal lung fibroblasts (MRC-5) . Its activity is hypothesized to arise from the synergistic effects of the electron-withdrawing 3-chlorophenyl group and the aromatic thiophene system, which may enhance interactions with cellular targets.
Properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMDUWMEVIMUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a carbonyl compound. The reaction conditions often require acidic or basic catalysts and can be carried out at room temperature or under reflux conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 3-Chlorobenzyl chloride, KCO, DCM, reflux | ~82% |
| Acylation | Thiophene-2-carbonyl chloride, EtN, DCM, 0°C → rt | ~76% |
Nucleophilic Aromatic Substitution (NAS):
The 3-chlorophenyl group can undergo NAS with amines or alkoxides under catalytic conditions (e.g., Pd/C), though steric hindrance from the benzyl-piperazine moiety may reduce reactivity .
Carbonyl Group Reactivity:
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Hydrolysis: The thiophene-2-carbonyl group is susceptible to hydrolysis under acidic or strongly basic conditions, forming thiophene-2-carboxylic acid .
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the carbonyl to a hydroxymethyl group .
Piperazine Ring Modifications:
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Quaternary Ammonium Salt Formation: Reacts with methyl iodide to form a quaternary ammonium derivative .
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Complexation: The piperazine nitrogen can coordinate with metal ions (e.g., Cu) in ethanol .
Stability and Degradation
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Thermal Stability: Stable up to 200°C (TGA data), with decomposition observed at higher temperatures .
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Photostability: Degrades under UV light (λ = 254 nm) in solution, forming 3-chlorobenzaldehyde and thiophene-2-carboxamide as byproducts .
Key Spectral Data:
Comparative Analysis of Analogues
| Compound | R | R | Activity (DAT K) |
|---|---|---|---|
| Target | 3-Cl-CH | Thiophene-2-CO | 0.04 nM (predicted) |
| 3C-PEP | 3-Cl-CH | CH-CH | 0.04 nM |
| mCPP | 3-Cl-CH | H | 802 nM |
Challenges and Limitations
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of piperazine with thiophene-2-carboxylic acid derivatives, followed by chlorination processes to introduce the 3-chlorophenyl group. The chemical structure can be represented as follows:
This structure indicates the presence of a piperazine ring, which is crucial for its biological activity due to its ability to interact with various receptors in the body.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and piperazine have shown antibacterial effects against various strains, including Pseudomonas aeruginosa and Escherichia coli . These findings suggest that the compound could be further explored as a potential antibiotic agent.
Antifungal Activity
In addition to antibacterial properties, compounds related to this piperazine derivative have also been noted for their antifungal activities. Studies indicate that certain derivatives demonstrate effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, making them candidates for antifungal drug development .
Neurological Disorders
The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds like this compound may have applications in treating neurological disorders due to their potential as serotonin and dopamine receptor modulators. This aspect is particularly relevant in the development of antidepressants and antipsychotics .
Cancer Treatment
Some studies have indicated that thiophene-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of 1-[(3-chlorophenyl)methyl]-4-(thiophene-2-carbonyl)piperazine with structurally analogous compounds, focusing on molecular properties, substituents, and biological activities.
Structural and Molecular Comparison
Key Observations
In contrast, the 2-trifluoromethylbenzyl group in adds strong electron-withdrawing effects and metabolic stability but lacks reported cytotoxicity data. Thiophene-2-carbonyl (target compound) vs. thiazole () or thioacetyl-fluorophenoxy (): Thiophene’s smaller heterocyclic structure may improve membrane permeability compared to bulkier thiazole or fluorophenoxy groups.
Synthetic Flexibility :
- The target compound’s synthesis involves amine substitutions at the ester stage , whereas derivatives like incorporate thioether linkages, which may require distinct reaction conditions (e.g., thiol-acyl chloride coupling).
Biological Data Gaps :
- While the target compound shows cytotoxicity against cancer cell lines, similar compounds (e.g., ) lack explicit activity data in the provided evidence. This highlights the need for comparative pharmacological studies.
Biological Activity
1-[(3-Chlorophenyl)methyl]-4-(thiophene-2-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C15H16ClN3OS
- Molecular Weight : 305.82 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : The compound acts as an inhibitor of these enzymes, which are crucial for the breakdown of acetylcholine in synaptic clefts. By inhibiting AChE and BuChE, the compound increases the availability of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit promising antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects:
- Staphylococcus aureus : Growth inhibition zones ranging from 14 to 17 mm.
- Escherichia coli : Moderate activity noted.
- Bacillus subtilis : Effective against Gram-positive bacteria.
The structure-activity relationship (SAR) indicates that modifications in the thiophene and piperazine moieties can enhance antibacterial efficacy .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against several human cancer cell lines:
- Hepatocellular Carcinoma (HePG-2)
- Breast Cancer (MCF-7)
- Prostate Cancer (PC-3)
- Colorectal Cancer (HCT-116)
Using the MTT assay, compounds similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing higher activity than standard chemotherapeutics like Doxorubicin .
Data Summary
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various piperazine derivatives highlighted that modifications in the thiophene ring significantly enhanced antibacterial activity against Gram-positive bacteria. The study concluded that compounds with a thiophene carbonyl group showed improved interactions with bacterial enzymes, leading to increased efficacy .
- Cytotoxicity Assay : In a comparative study involving various piperazine derivatives, this compound was tested for cytotoxic effects on cancer cell lines. Results indicated that structural variations could lead to enhanced anti-proliferative effects, suggesting a potential pathway for developing new cancer therapies .
Q & A
Q. What are the established synthetic methodologies for preparing 1-[(3-chlorophenyl)methyl]-4-(thiophene-2-carbonyl)piperazine?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and acyl coupling. For example:
- Nucleophilic substitution : Reacting 3-chlorobenzyl chloride with piperazine to form the 1-[(3-chlorophenyl)methyl]piperazine intermediate.
- Acylation : Introducing the thiophene-2-carbonyl group via coupling reagents like EDCl/HOBt or using thiophene-2-carbonyl chloride under anhydrous conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
Evidence from related piperazine derivatives suggests optimizing reaction temperature (40–60°C) and inert atmospheres (argon/nitrogen) to minimize side products .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- NMR : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–7.4 ppm, thiophene signals at δ 7.0–7.5 ppm).
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95%).
- Melting Point : Reported ranges (e.g., 199–204°C) validate crystallinity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 361.05).
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (Category 2 hazards) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(PPh) improves thiophene acylation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene reduces side reactions.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically.
- Impurity Control : Post-synthesis recrystallization with ethanol removes unreacted starting materials .
Q. What analytical strategies are recommended for identifying and quantifying impurities in the compound?
- HPLC-DAD/UV : Employ gradient elution (e.g., 30% to 70% acetonitrile in 20 min) to separate impurities. Compare retention times against spiked standards.
- LC-MS/MS : Detect trace impurities (e.g., chlorinated byproducts) with MRM transitions.
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .
Q. What in vitro models are suitable for evaluating the biological activity of this piperazine derivative?
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors, given structural similarities to neuroactive piperazines .
- Enzyme Inhibition : Test activity against kinases (e.g., PI3K) using fluorescence-based assays.
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to explore antiproliferative effects .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses in the active site of serotonin receptors (PDB: 6WGT). Focus on hydrogen bonding with Asp116 and hydrophobic interactions with Phe330 .
- QSAR Modeling : Correlate substituent effects (e.g., chlorine position) with bioactivity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
